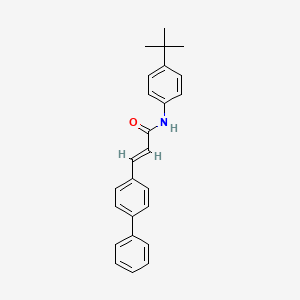

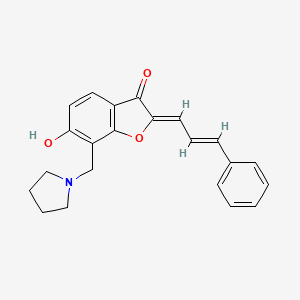

![molecular formula C11H14N4O3S B2540457 4-((6,7-二氢吡唑并[1,5-a]嘧啶-5(4H)-基)磺酰基)-3,5-二甲基异恶唑 CAS No. 2034593-03-6](/img/structure/B2540457.png)

4-((6,7-二氢吡唑并[1,5-a]嘧啶-5(4H)-基)磺酰基)-3,5-二甲基异恶唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a derivative of 6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one . These compounds are known as negative allosteric modulators (NAMs) of metabotropic glutamate receptors subtype 2 (mGluR2). They are used in the prevention or treatment of disorders in which the mGluR2 subtype of metabotropic receptors is involved, especially CNS disorders .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of pyrazolo[1,5-a]pyrazin-4(5H)-ones with N-iodosuccinimide in the presence of N-methylmorpholine to form 7-iodo derivatives . Their carbonylation is catalyzed with Pd(dppf)Cl2 under pressure in MeOH solution .Molecular Structure Analysis

The molecular structure of similar compounds involves a combination of pyrazine and pyrazole nuclei . The pyrazole nucleus exhibits a more pronounced nucleophilic center .Chemical Reactions Analysis

The key step in the synthesis of these compounds is the selective iodination of position 7 in pyrazolo[1,5-a]pyrazinones . This task is challenging due to the combination of pyrazine and pyrazole nuclei in these structures .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds include a molecular weight of 277.06 . They are typically white to yellow solids .科学研究应用

Pyrrolopyrazine Derivatives

Pyrrolopyrazines constitute a class of heteroaromatic compounds containing pyrrole and pyrazine rings. They are classified into three chemical classes: pyrrolo[1,2-a]pyrazine, 5H-pyrrolo[2,3-b]pyrazine, and 6H-pyrrolo[3,4-b]pyrazine. Numerous pyrrolopyrazine derivatives have been isolated from plants, microbes, and soil .

Synthetic Approaches

A synthetic approach for pyrazolo[1,5-a]pyrazine-4(5H)-one involves cyclization intermediates and proton transfer. For instance, the synthesis of 1H-pyrazole-3,5-dicarboxylic acid can be achieved using potassium permanganate .

作用机制

未来方向

The future directions for these compounds involve further exploration of their medical and biological potential . Incorporating functional groups into the pharmacophore of the pyrazolopyrazinone scaffold represents an efficient approach for designing new synthetic platforms with potential significance in combinatorial and medicinal chemistry .

属性

IUPAC Name |

4-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-ylsulfonyl)-3,5-dimethyl-1,2-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O3S/c1-8-11(9(2)18-13-8)19(16,17)14-5-6-15-10(7-14)3-4-12-15/h3-4H,5-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGSKVHUDEPOUJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)S(=O)(=O)N2CCN3C(=CC=N3)C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)-3,5-dimethylisoxazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

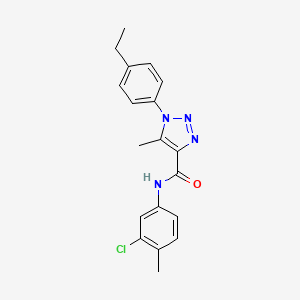

![N-[1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]-2-nitrobenzenecarboxamide](/img/structure/B2540377.png)

![3-Oxospiro[3.4]octane-1-carboxylic acid](/img/structure/B2540378.png)

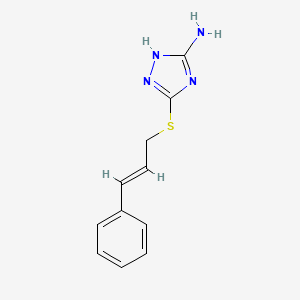

![2-[[1,3-dimethyl-2,6-dioxo-7-(3-phenylpropyl)-5H-purin-7-ium-8-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2540383.png)

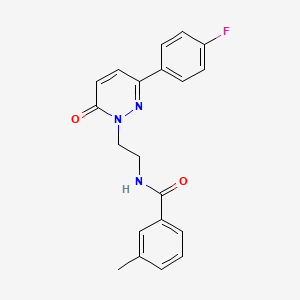

![1-[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine](/img/structure/B2540387.png)

![6-chloro-4-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2540393.png)

![6-[4-[4-(Trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2540397.png)